2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a sulfur-linked acetamide moiety at the 4-position of the pyrimidine core. The 4-fluorophenyl group at the pyrazole nitrogen and the 2-(trifluoromethyl)phenyl substituent on the acetamide confer distinct electronic and steric properties. Such structural features are critical for modulating biological activity, particularly in kinase inhibition or anticancer applications, though specific target data for this compound remain undisclosed in the available literature .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-12-5-7-13(8-6-12)29-18-14(9-27-29)19(26-11-25-18)31-10-17(30)28-16-4-2-1-3-15(16)20(22,23)24/h1-9,11H,10H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVLHNBHAUJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-fluorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.
Thioether Formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol derivative, such as 2-(trifluoromethyl)phenylthiol, under nucleophilic substitution conditions to form the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as amines from nitro groups.
Substitution: Halogenated derivatives or other substituted products depending on the reaction conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The compound has shown promising results in inhibiting cell proliferation against various cancer cell lines, including those resistant to standard therapies .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, it has been noted for its inhibitory action against CDK2 (cyclin-dependent kinase 2), which is a target for cancer treatment due to its role in cell cycle regulation . The presence of the pyrazolo[3,4-d]pyrimidine moiety is critical for this activity.
Antifungal Properties
In addition to anticancer properties, some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated antifungal activities. This suggests that modifications to the structure could lead to new treatments for fungal infections . The heterocyclic nature of the compound allows for interactions with various biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at different positions on the pyrazolo[3,4-d]pyrimidine ring can significantly alter biological activity. For example:
- Fluorine Substitution : The introduction of fluorine atoms has been associated with enhanced potency and selectivity against certain targets.
- Thioether Linkage : The thioether group can improve binding affinity to target proteins by facilitating better molecular interactions .
Case Study 1: EGFR Inhibition
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their efficacy against EGFR. One derivative exhibited IC50 values in the low micromolar range against resistant cancer cell lines . This highlights the potential of modifying the compound to improve its therapeutic index.
Case Study 2: CDK2 Targeting
Another investigation focused on a series of compounds targeting CDK2, revealing that specific substitutions could enhance selectivity and reduce off-target effects. The thioether modification was particularly noted for improving solubility and bioavailability .
Mechanism of Action
The mechanism of action of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons with analogs from the evidence:
Key Findings :
Substituent Position and Bioactivity :
- The 2-(trifluoromethyl)phenyl group in the target compound introduces steric hindrance compared to the 4-(trifluoromethoxy)phenyl analog . Para-substituted analogs (e.g., ) typically exhibit improved solubility but reduced target affinity due to decreased lipophilicity.
- The 4-fluorophenyl group at N1 enhances metabolic stability compared to unsubstituted phenyl analogs (e.g., ) by resisting oxidative degradation .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods described in and , involving condensation of α-chloroacetamides with pyrazolo[3,4-d]pyrimidin-4-thiol intermediates under acidic conditions .
- Polyphosphoric acid (PPA) is a common catalyst for cyclization and sulfur incorporation, as seen in .
Melting points (MP) for related compounds range from 102–304°C (), suggesting crystalline stability influenced by substituent bulk and hydrogen-bonding capacity .
Research Implications
- Structure-Activity Relationship (SAR) : The trifluoromethyl group’s ortho-substitution may sterically hinder binding to flat kinase pockets, unlike para-substituted analogs. This could explain differential potency in kinase inhibition assays .
- Metabolic Stability: Fluorine atoms and trifluoromethyl groups generally reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, a thioether linkage, and a trifluoromethyl-substituted phenyl group. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties by inhibiting various kinases involved in tumor progression. The compound has shown effectiveness against several cancer cell lines and may act through the following mechanisms:
- Kinase Inhibition : It inhibits key kinases such as Src and Bcr-Abl, which are implicated in various cancers including chronic myelogenous leukemia (CML) and osteosarcoma. Studies have demonstrated that derivatives with an anilino group at the C4 position significantly reduce tumor volume in xenograft models .
- Enzymatic Assays : In vitro studies have shown that this compound can inhibit enzymes at varying concentrations, suggesting a dose-dependent response in its anticancer activity .
Antimicrobial and Anti-inflammatory Properties
Besides anticancer activity, compounds in this class also exhibit antimicrobial and anti-inflammatory effects:
- Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidines have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .
- Anti-inflammatory Effects : These compounds have been noted for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies and Experimental Data
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines. For instance:
- A study evaluated multiple derivatives against human cancer cell lines (MCF-7 for breast cancer, HCT-116 for colorectal cancer) and found significant cytotoxic effects compared to standard treatments like Doxorubicin .
- Another study highlighted the synthesis of a library of compounds where specific modifications led to enhanced inhibitory activity against targeted kinases .
Data Table: Biological Activity Overview
Q & A
Q. How can interdisciplinary collaboration enhance research outcomes for this compound?
- Methodology :
- Chemistry-biology integration : Partner with bioassay labs to streamline SAR testing (e.g., high-throughput screening).
- Engineering partnerships : Collaborate on scaling up synthesis using green chemistry principles (e.g., solvent recycling) .
Notes
- Advanced questions emphasize mechanistic analysis, reproducibility, and interdisciplinary integration.
- Basic questions focus on foundational synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
